molecular formula C19H21ClN4O3S B2579913 Methyl 1-((2-chlorophenyl)(6-hydroxy-2-methylthiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperidine-4-carboxylate CAS No. 869343-13-5

Methyl 1-((2-chlorophenyl)(6-hydroxy-2-methylthiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperidine-4-carboxylate

Cat. No.: B2579913
CAS No.: 869343-13-5
M. Wt: 420.91
InChI Key: DJWIFCYHIDHVJJ-UHFFFAOYSA-N
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Description

“Methyl 1-((2-chlorophenyl)(6-hydroxy-2-methylthiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperidine-4-carboxylate” is a chemical compound with the molecular formula C19H21ClN4O3S . It’s a part of the thiazole and triazole families, which are known for their versatile biological activities .


Molecular Structure Analysis

The compound contains several functional groups, including a thiazole ring, a triazole ring, a piperidine ring, and a carboxylate ester group . The thiazole and triazole rings are heterocyclic compounds that contain nitrogen and sulfur atoms .


Physical and Chemical Properties Analysis

The average mass of the compound is 420.913 Da . Other physical and chemical properties such as solubility, melting point, and boiling point are not specified in the available resources.

Scientific Research Applications

Antimicrobial Activities

Synthesis and Antimicrobial Activities of Some New 1,2,4-Triazole Derivatives : This study describes the synthesis of novel 1,2,4-triazole derivatives with various substituents, including compounds similar in structure to the one . The synthesized compounds were screened for their antimicrobial activities against various test microorganisms. Some of these compounds exhibited good to moderate antimicrobial activities, indicating their potential application in developing new antimicrobial agents (H. Bektaş, N. Karaali, D. Sahin, A. Demirbaş, S. Karaoglu, N. Demirbas, 2007).

Pharmacological Evaluation

Synthesis and pharmacological evaluation of novel 2H/6H-thiazolo-[3′,2′2,3][1,2,4]triazolo[1,5-a]pyridine-9-carbonitrile derivatives

: A study focused on synthesizing and evaluating the pharmacological activities of thiazolo-triazolo-pyridine derivatives. The newly synthesized compounds were characterized and screened for their antibacterial and antifungal activities. The results demonstrated significant biological activity against tested microorganisms, suggesting these compounds, including those structurally related to the query compound, could serve as potent antimicrobial agents (M. Suresh, P. Lavanya, C. Rao, 2016).

Antioxidant Activity

Synthesis and antioxidant activity of 2-methylthio-pyrido[3,2-e][1,2,4] triazolo[1,5-a]pyrimidines : This research involved the synthesis of a series of 2-methylthio-pyrido-triazolopyrimidines, which were evaluated for their antioxidant activity using various assays. Compounds within this series showed promising antioxidant properties, indicating the potential of such structures, including methyl 1-((2-chlorophenyl)(6-hydroxy-2-methylthiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperidine-4-carboxylate, in developing antioxidant agents (Hatem A. Abuelizz, Hanan A. A. Taie, M. Marzouk, R. Al-Salahi, 2019).

Future Directions

Thiazole and triazole compounds have been the focus of much research due to their diverse biological activities . Future research could explore the potential biological activities of this specific compound, including its potential as a therapeutic agent.

Properties

IUPAC Name

methyl 1-[(2-chlorophenyl)-(6-hydroxy-2-methyl-[1,3]thiazolo[3,2-b][1,2,4]triazol-5-yl)methyl]piperidine-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21ClN4O3S/c1-11-21-19-24(22-11)17(25)16(28-19)15(13-5-3-4-6-14(13)20)23-9-7-12(8-10-23)18(26)27-2/h3-6,12,15,25H,7-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJWIFCYHIDHVJJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN2C(=C(SC2=N1)C(C3=CC=CC=C3Cl)N4CCC(CC4)C(=O)OC)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21ClN4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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